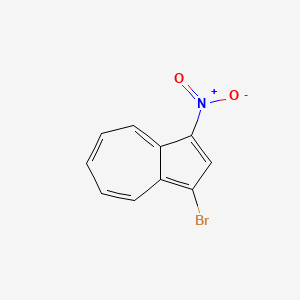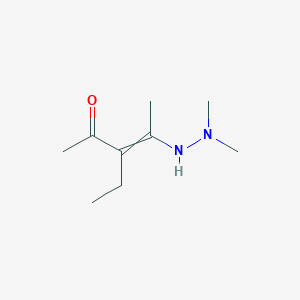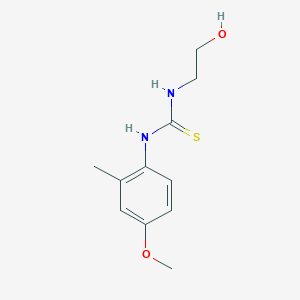
N-(2-Hydroxyethyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea typically involves the reaction of 4-methoxy-2-methylaniline with thiocarbamoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be investigated for its therapeutic potential in treating diseases such as cancer or infections.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways or cellular processes by interacting with specific proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(4-methoxyphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methylphenyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is unique due to the presence of both hydroxyethyl and methoxy-methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
52266-68-9 |
|---|---|
Fórmula molecular |
C11H16N2O2S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-(4-methoxy-2-methylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2O2S/c1-8-7-9(15-2)3-4-10(8)13-11(16)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,16) |
Clave InChI |
JTQVHFWQDOGOBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


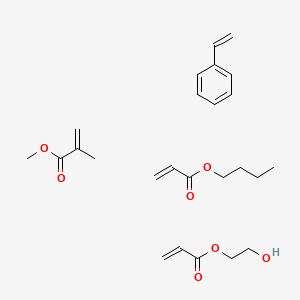

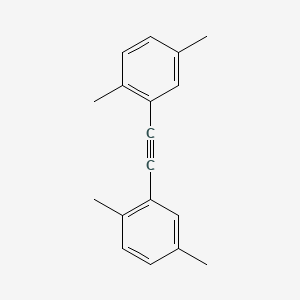
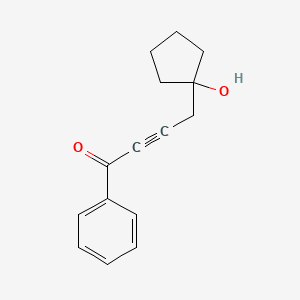
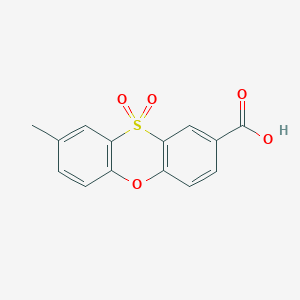

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

